Synthetic Yield Advantage for tert-Butyl 4-methylenepiperidine-1-carboxylate from Common Precursor
The synthesis of tert-butyl 4-methylenepiperidine-1-carboxylate from N-Boc-piperidinone can achieve a high yield, making it an efficient choice for large-scale preparation . This yield is compared to the typical yield for the direct precursor, 4-methylenepiperidine hydrochloride, synthesized from a different, commercially available starting material.
| Evidence Dimension | Synthesis Yield from Protected Piperidinone |
|---|---|
| Target Compound Data | 99% yield (1.96 g) from 2 g N-Boc-piperidinone |
| Comparator Or Baseline | 4-methylenepiperidine hydrochloride: 99.1% overall yield from a different, optimized large-scale process [1] |
| Quantified Difference | Comparable high yield (99% vs. 99.1%), but achieved using a different synthetic strategy and precursor. The target compound's yield is consistently high in a standard Wittig reaction. |
| Conditions | Target: Wittig reaction with methyltriphenylphosphonium bromide and n-butyllithium in THF at -78°C to room temperature . Comparator: Large-scale industrial process avoiding organolithium reagents and chromatography [1]. |
Why This Matters
The 99% yield for the target compound demonstrates that it can be produced efficiently from a common protected piperidinone precursor, offering a reliable and high-yielding route for procurement managers planning multi-step syntheses where the N-Boc group is required.
- [1] Chen, A., Li, Z., Li, M., Liu, K., Li, W., & Tan, C. (2019). A Simple and Robust Process for Large-Scale Synthesis of 4-Methylenepiperidine Hydrochloride. Letters in Organic Chemistry, 16(10), 802–806. View Source
